molecular formula C20H19N3O2S B2500200 (E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one CAS No. 469871-67-8

(E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one

Cat. No. B2500200
CAS RN: 469871-67-8
M. Wt: 365.45
InChI Key: SCGSWNHBPLTURS-FYJGNVAPSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidin-4-ones is a topic of interest in the field of medicinal chemistry due to their potential biological activities. In the first paper, the authors report the synthesis of novel 5-arylidene-2-ferrocenyl-1,3-thiazolidin-4-ones through Knoevenagel condensation, which involves the reaction of 2-ferrocenyl-1,3-thiazolidin-4-ones with aromatic aldehydes. This reaction was facilitated by refluxing the reactants with potassium tert-butoxide in dioxane, yielding good to excellent results . Similarly, the second paper describes the use of 4-thiazolidinones as key intermediates for the synthesis of various derivatives, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions . These methods demonstrate the versatility of thiazolidin-4-ones in heterocyclic synthesis and their amenability to structural modifications.

Molecular Structure Analysis

The molecular structures of the synthesized thiazolidin-4-ones were confirmed using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were employed to characterize the new compounds in the first study . The second paper utilized X-ray single crystal technique to elucidate the structures and determine the Z/E isomerism configuration of the synthesized products . These analyses are crucial for confirming the identity and purity of the synthesized compounds, which is essential for subsequent biological testing.

Chemical Reactions Analysis

The reactivity of thiazolidin-4-ones with different reagents was explored in these studies. For instance, the second paper reports that 4-thiazolidinones reacted with DMF-DMA (dimethylformamide-dimethylacetal) under varying conditions to yield enamines and enaminones, which could further react with heterocyclic amines to produce fused pyrimidine derivatives . Additionally, the third paper discusses the reactions of dialkyl acetylenedicarboxylates with thiosemicarbazones to obtain 1,3-thiazolidin-4-ones, highlighting the potential for generating diverse structures from these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-ones are influenced by their structural features. The electrochemical properties of the synthesized compounds in the first study were investigated using cyclic voltammetry, which is important for understanding their redox behavior . The biological activities, such as antioxidant, antibacterial, and antifungal properties, were also evaluated in vitro, providing insight into the potential therapeutic applications of these compounds . The third paper does not explicitly mention the physical and chemical properties but discusses the mechanism of product formation, which is relevant to understanding the chemical behavior of thiazolidin-4-ones .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Thiazolidinones, including compounds with structural similarities to the chemical , have been synthesized and evaluated for their antimicrobial properties. For instance, 4-thiazolidinones have shown appreciable activity against various bacteria and fungi, indicating their potential as antimicrobial agents. The structural modification of these compounds, such as the introduction of benzylidene and hydrazono groups, plays a significant role in enhancing their activity (Subramanian et al., 2009).

Antiproliferative and Anticancer Potential

Thiazolidinone derivatives have also been investigated for their antiproliferative and anticancer activities. By altering the substituents on the thiazolidinone ring, researchers have developed compounds with significant efficacy against various cancer cell lines. This includes studies where thiazolidinone derivatives demonstrated potent inhibitory effects on human leukemia and lung carcinoma cells, suggesting their promise as anticancer agents (Feitoza et al., 2012).

Structural Insights and Molecular Docking

Investigations into the structural aspects of thiazolidinone compounds have provided valuable insights into their bioactive conformations. X-ray crystallography and NMR studies reveal the preferred configurations of these molecules, which is crucial for understanding their interaction with biological targets. Molecular docking studies have further elucidated the potential binding modes of thiazolidinones with protein targets, aiding in the design of more potent derivatives with antimicrobial and antiproliferative activities (Cardoso et al., 2015).

Antioxidant Properties

In addition to their antimicrobial and anticancer activities, certain thiazolidinone derivatives have been explored for their antioxidant capabilities. These studies aim to harness the reactive oxygen species (ROS)-scavenging potential of thiazolidinones, which can be beneficial in various oxidative stress-related conditions (Rekha, 2017).

Future Directions

The future directions in the research of thiazolidin-4-one derivatives include the optimization of their structures as more efficient drug agents . This can be achieved through the rational design of new small molecules with biological activity, especially among thiazolidin-4-ones .

properties

IUPAC Name

(2E)-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-6-18-19(24)22-20(26-18)23-21-13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h2-5,7-13,18H,1,6,14H2,(H,22,23,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGSWNHBPLTURS-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(=O)NC(=NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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